molecular formula C21H23ClN2 B009511 Hapalindole E CAS No. 101968-73-4

Hapalindole E

Cat. No. B009511
CAS RN: 101968-73-4
M. Wt: 338.9 g/mol
InChI Key: IJEJDCXOVNHHAX-GRARQNNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hapalindole E is a natural product isolated from marine cyanobacteria. It belongs to the indole alkaloid family, which has shown potential in various pharmacological and medicinal applications. Hapalindole E has been the subject of extensive research in recent years, owing to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of hapalindole E is not fully understood. However, several studies have suggested that it exerts its biological activity by targeting specific cellular pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, hapalindole E has been found to inhibit bacterial growth by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
Hapalindole E has been found to exhibit several biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, hapalindole E has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of hapalindole E is its potent biological activity, which makes it a valuable tool in pharmacological research. However, its complex chemical structure and low yield in natural sources make it difficult to obtain in large quantities. Additionally, hapalindole E is sensitive to light and heat, which can affect its stability and biological activity.

Future Directions

Several future directions have been proposed for the study of hapalindole E. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of hapalindole E in larger quantities.

Synthesis Methods

Hapalindole E is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound, including total synthesis and semi-synthesis. The total synthesis involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole E.

Scientific Research Applications

Hapalindole E has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that hapalindole E exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, hapalindole E exhibits antimicrobial activity against several bacterial strains, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

101968-73-4

Product Name

Hapalindole E

Molecular Formula

C21H23ClN2

Molecular Weight

338.9 g/mol

IUPAC Name

3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole

InChI

InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1

InChI Key

IJEJDCXOVNHHAX-GRARQNNCSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl

SMILES

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl

Canonical SMILES

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.